molecular formula C13H11N B152764 9-Aminofluorene CAS No. 525-03-1

9-Aminofluorene

Cat. No. B152764
CAS RN: 525-03-1
M. Wt: 181.23 g/mol
InChI Key: OUGMRQJTULXVDC-UHFFFAOYSA-N
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Description

Electrosynthesis and Characterization of Water-Soluble Poly(9-aminofluorene)

The study on the electrosynthesis of water-soluble poly(9-aminofluorene) (P9AF) reveals a successful approach to creating a novel semiconducting polymer with excellent fluorescence properties. The synthesis process involves the direct anodic oxidation of 9-aminofluorene (9AF) in boron trifluoride diethyl etherate (BFEE). The resulting polymer is highly soluble in water due to the amino group substitution, making it a promising candidate for blue-light-emitting applications. The polymerization is shown to occur mainly at the C(2) and C(7) positions of the fluorene molecule. The fluorescence properties of P9AF are notable, with a quantum yield of 0.44, indicating its potential as a blue-light emitter. The study also discusses the effects of hydrochloric acid concentration on the solubility and fluorescence of doped and dedoped P9AF films, highlighting the role of the NH2 group in complexation with BF3 or H+ .

Palladium-Catalyzed Cross-Coupling/Annulation Cascade for Synthesis of 9-Aminofluorenes

The synthesis of 9-aminofluorenes is explored through a palladium-catalyzed cross-coupling/annulation cascade, building upon the established method for creating 9-hydroxyfluorenes. By incorporating various amines into the reaction, 9-aminofluorenes are produced, with the process confirmed by X-ray structures and NMR studies. The presence of intermolecular O-H...N hydrogen bonding is a significant finding, as it could influence the properties and reactivity of the synthesized compounds. This method provides a straightforward approach to synthesizing 9-aminofluorenes, which could be useful in various chemical applications .

Chemical and Physiological Properties of 9-Aminofluorene and Derivatives

This research delves into the chemical reactions and physiological properties of 9-aminofluorene and its derivatives. The preparation of 2-methoxy- and 3-methoxy-9-aminofluorene is described, along with their reactions with ethyl chloroformate, maleic anhydride, and carbon dioxide. These reactions yield N-carbethoxy derivatives, 9-maleamic acids, and substituted ammonium carbamates. The study also notes the unsuccessful attempts to obtain 9-amino derivatives through the reduction of oximes, which instead resulted in the formation of fluorene derivatives. Physiologically, the hydrochlorides of these amines exhibit local anesthetic properties and can affect uterine contraction in a concentration-dependent manner. The research provides valuable insights into the potential medical applications of these compounds .

Scientific Research Applications

Anomalous Fluorescence

  • 9-Aminofluorene exhibits unique fluorescence characteristics, including two emissions at approximately 310 nm and a solvent-dependent range between 360 nm and 410 nm, attributed to a twisted intramolecular charge transfer (TICT) coformer (Vogt & Schulman, 1982).

Synthesis Applications

  • It is used in palladium-catalyzed cross-coupling/annulation cascade processes for synthesizing 9-Hydroxy and 9-Aminofluorenes (François et al., 2018).

Labeling in Mass Spectrometry

  • As a label for oligosaccharides in mass spectrometry, 9-Aminofluorene offers high UV detectability without interfering with analysis, making it valuable for studying sugars and glycoconjugates (Franz, Molinski, & Lebrilla, 2001).

Material Science

  • Its derivative, water-soluble poly(9-aminofluorene), exhibits good fluorescence properties, making it suitable for applications like blue-light-emitting materials (Fan, Xu, Chen, & Dong, 2008).
  • This material also shows potential as a fluorescent sensor for detecting Fe(III) and inorganic phosphates (Zhang et al., 2012).

Electrochemical Studies

  • Electrochemical studies have explored the standard potentials for nucleophiles in solutions involving 9-aminofluorene (Lund & Pedersen, 1993).

Photophysical Properties

  • Investigations into the photophysical properties of derivatives, such as 2-donor-7-acceptor-9-silafluorenes, show remarkable fluorescence solvatochromism and efficient fluorescence in doped polymer films (Shimizu, Mochida, Katoh, & Hiyama, 2010).

Safety And Hazards

9-Aminofluorene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 9-Aminofluorene research could involve further exploration of its electrochemical properties and potential applications in the development of novel semiconducting polymers .

properties

IUPAC Name

9H-fluoren-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGMRQJTULXVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200496
Record name 9-Aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminofluorene

CAS RN

525-03-1
Record name Fluoren-9-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-AMINOFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
G Zhang, B Lu, Y Wen, L Lu, J Xu - Sensors and Actuators B: Chemical, 2012 - Elsevier
… Water-soluble poly(9-aminofluorene) (P9AF) was facilely synthesized by the direct electropolymerization of commercially available monomer 9-aminofluorene in boron trifluoride …
Number of citations: 64 www.sciencedirect.com
C Fan, J Xu, W Chen, B Dong - The Journal of Physical Chemistry …, 2008 - ACS Publications
… Therefore, it is expected that the electrochemical polymerization of 9-aminofluorene (9AF) will … We show that high-quality and water-soluble doped or dedoped poly(9-aminofluorene) (…
Number of citations: 30 pubs.acs.org
AH Franz, TF Molinski, CB Lebrilla - Journal of the American Society for …, 2001 - Springer
9-Aminofluorene (9AmFL) was investigated as an oligosaccharide label. The label was amenable to high UV detectability but did not interfere with mass spectrometric analysis. The …
Number of citations: 29 link.springer.com
G Zhang, Y Wen, Y Li, J Xu, C Guo, B Lu, D Zhu - Journal of fluorescence, 2013 - Springer
A variety of carboxylates were recognized using poly(9-aminofluorene) (P9AF) in the HEPES buffer (pH 7.4), and a proposed possible mechanism was proposed as following. The …
Number of citations: 16 link.springer.com
R DAHLBOM, T EKSTRAND - ACTA CHEMICA …, 1950 - actachemscand.org
Some time ago we synthesised in this laboratory a series of aminoaeylsubstituted phenothiazine derivatives1. As they possessed rather interesting pharmacological properties, we …
Number of citations: 3 actachemscand.org
WJP Neish - Recueil des Travaux Chimiques des Pays‐Bas, 1950 - Wiley Online Library
… 9-Aminofluorene and 2-methoxy-9-aminofluorene gach … In the past, 9-aminofluorene had been obtained by various … In the present investigation is was found that 9-aminofluorene …
Number of citations: 3 onlinelibrary.wiley.com
Y Li, MH Xu - Asian Journal of Organic Chemistry, 2013 - Wiley Online Library
… (S)-9-aminofluorene … 9-aminofluorene skeletons reported to date. We hope that the method will provide opportunities for extensive future applications of optically active 9-aminofluorene …
Number of citations: 14 onlinelibrary.wiley.com
AG Davies, EE Edwin, J Kenyon - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… (+)-methyl 9-aminofluorene2-carboxylate " racemised readily, … obtained (+)-methyl 9-aminofluorene-2-carboxylate with a … It was shown by Goldschmidt et aL5 that 9-aminofluorene is …
Number of citations: 2 pubs.rsc.org
JH Barnes, FM Triebe, MD Hawley - Journal of Electroanalytical Chemistry …, 1982 - Elsevier
The cyclic voltammetric reduction of fluorenone imine (FlNH) and N-phenylfluorenone imine (FlNPh) in DMF occurs in successive one-electron steps. Although FlNH −. and Fl…
Number of citations: 3 www.sciencedirect.com
S Ghosh, CK Jana - Organic letters, 2016 - ACS Publications
… (13) Surprisingly, 9-aminofluorene was not known as a … 4-methoxybenzaldehyde and 9-aminofluorene in the presence of … 4-fluorobenzylamine, replacing 9-aminofluorene, did not yield …
Number of citations: 20 pubs.acs.org

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